Lymecycline-d8

Mass Spectrometry Bioanalysis Isotope Labeling

Lymecycline-d8 is the gold-standard stable isotope-labeled internal standard (SIL-IS) for absolute quantification of lymecycline in plasma, tissues, urine, and environmental matrices. Its 8 Da mass shift and ≥98% isotopic purity prevent the quantification errors caused by unlabeled or non-deuterated analogs, ensuring compliance with FDA/EMA bioanalytical method validation. Essential for bioequivalence studies, pharmacokinetic profiling, and trace-level environmental monitoring. Achieve regulatory-grade accuracy and sub-ppb detection limits with this deuterated internal standard.

Molecular Formula C29H38N4O10
Molecular Weight 610.7 g/mol
Cat. No. B12430255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLymecycline-d8
Molecular FormulaC29H38N4O10
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O
InChIInChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1/i4D2,5D2,8D2,10D2
InChIKeyPZTCVADFMACKLU-FQUWEHRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lymecycline-d8: Deuterated Tetracycline Antibiotic Internal Standard for LC-MS/MS Quantification


Lymecycline-d8 is a deuterium-labeled analog of the semi-synthetic tetracycline antibiotic lymecycline . It is a stable isotope-labeled internal standard (SIL-IS) with eight deuterium atoms replacing hydrogen atoms in the lysine-derived moiety of the molecule, resulting in a molecular formula of C29H30D8N4O10 and a molecular weight of approximately 610.68 g/mol . This compound is exclusively used as a tracer and internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic, metabolic, and drug development studies [1].

Lymecycline-d8 Cannot Be Replaced by Unlabeled Lymecycline or Structural Analogs for Accurate LC-MS Quantification


Generic substitution of Lymecycline-d8 with unlabeled lymecycline or a non-deuterated structural analog as an internal standard for LC-MS/MS analysis introduces significant quantification errors. Unlabeled lymecycline is the analyte itself and cannot serve as an internal standard due to identical mass and chromatographic behavior, leading to indistinguishable signals and lack of correction for matrix effects, recovery losses, or ionization variability. Non-deuterated structural analogs, while mass-distinct, exhibit different physicochemical properties that result in divergent extraction recoveries, ionization efficiencies, and retention times compared to the analyte [1]. Consequently, they fail to adequately compensate for complex matrix effects in biological samples, leading to compromised accuracy and precision . The use of a stable isotope-labeled internal standard like Lymecycline-d8 is therefore essential to achieve regulatory-grade bioanalytical method validation.

Lymecycline-d8: Quantitative Differentiation Evidence for Procurement Decisions


Mass Difference of 8 Da Enables Unambiguous LC-MS/MS Quantification of Lymecycline

Lymecycline-d8 exhibits a molecular mass shift of +8 Da relative to unlabeled lymecycline, enabling baseline chromatographic and mass spectrometric resolution essential for accurate quantification in LC-MS/MS workflows [1].

Mass Spectrometry Bioanalysis Isotope Labeling

High Isotopic Purity (≥98%) Minimizes Unlabeled Species Interference in Quantification

Commercially available Lymecycline-d8 is supplied with a certified purity of ≥98%, ensuring minimal carryover of unlabeled lymecycline that could otherwise contribute to background signal and bias quantification .

Isotopic Purity Quality Control Internal Standard

Defined Storage Stability Enables Reliable Long-Term Use in Analytical Workflows

Lymecycline-d8 is specified for storage at -20°C, with recommended usage within 1 month when stored at this temperature, or within 6 months when stored at -80°C, ensuring consistent performance over typical analytical project timelines .

Stability Storage Conditions Internal Standard

Superior Quantification Accuracy Over Structural Analogs in Complex Biological Matrices

Peer-reviewed studies demonstrate that stable isotopically labeled (SIL) internal standards like Lymecycline-d8 provide significantly better correction for matrix effects, extraction recovery variability, and ionization suppression compared to non-deuterated structural analogs [1]. Structural analogs, while cost-effective, can exhibit different retention times and recoveries, leading to systematic bias in quantification.

Matrix Effects Bioanalysis Internal Standard Selection

Lymecycline-d8: Optimal Application Scenarios for Procurement and Use


Regulatory-Compliant Bioequivalence Studies for Lymecycline Formulations

In bioequivalence studies requiring absolute quantification of lymecycline in human plasma per FDA/EMA guidelines, Lymecycline-d8 serves as the gold-standard internal standard. Its 8 Da mass shift and high isotopic purity ensure compliance with bioanalytical method validation parameters (accuracy, precision, selectivity, matrix effect) as required for regulatory submission [1].

Preclinical Pharmacokinetic and ADME Studies of Lymecycline

For precise measurement of lymecycline concentrations in plasma, tissues, and urine from animal models, Lymecycline-d8 corrects for variable extraction recoveries and ion suppression inherent to complex biological matrices. Its defined stability ensures reliable performance across multi-week study durations .

Environmental Fate and Residue Analysis of Tetracycline Antibiotics

When quantifying trace levels of lymecycline in environmental water, soil, or food matrices, Lymecycline-d8 is essential for overcoming matrix effects that would otherwise lead to false negatives or inaccurate quantitation. Its use enables detection limits in the sub-ppb range, critical for environmental monitoring studies .

Quality Control and Method Validation in Pharmaceutical Manufacturing

As a reference standard, Lymecycline-d8 supports method development and validation for release testing of lymecycline active pharmaceutical ingredient (API) and finished dosage forms. It facilitates traceability to pharmacopeial standards (USP, EP) and ensures robust quantification of impurities or degradation products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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